molecular formula C6H15Cl2N3 B2632485 1-Methylpyrrolidine-3-carboximidamide dihydrochloride CAS No. 2094909-98-3

1-Methylpyrrolidine-3-carboximidamide dihydrochloride

Cat. No. B2632485
CAS RN: 2094909-98-3
M. Wt: 200.11
InChI Key: ZMGWOAPNWTWIIS-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 2094909-98-3 . It has a molecular weight of 200.11 and is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (1-methylpyrrolidin-3-ylidene)methanediamine dihydrochloride . The InChI code is 1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h2-4,7-8H2,1H3;2*1H . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Development

  • Chemical Synthesis : A study by Cheng Qing-fang (2005) described the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, indicating its use in improving synthesis processes with high purity and yield, suitable for scale-up production Cheng Qing-fang, 2005.

  • Analytical Chemistry : Morita and Konishi (2002) found 2-(2-Aminoethyl)-1-methylpyrrolidine and related compounds as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, optimizing conditions for analyzing fatty acids and pharmaceuticals like ibuprofen Morita & Konishi, 2002.

Pharmaceutical Research

  • Drug Development : Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. One compound, identified as ABT-888, showed excellent potency and bioavailability, indicating the potential of derivatives of 1-methylpyrrolidine in pharmaceutical applications Penning et al., 2009.

  • Organocatalysis in Asymmetric Synthesis : A study by Ruiz-Olalla et al. (2015) used homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions, as catalysts for asymmetric Michael additions, highlighting the versatility of 1-methylpyrrolidine derivatives in synthesizing chiral molecules Ruiz-Olalla et al., 2015.

Chemical Reactions and Mechanisms

  • Catalysis : Field, Messerle, and Wren (2003) demonstrated the use of cationic Ir(I) complexes for the hydroamination and hydrosilation of 4-pentyn-1-amine to form 2-methylpyrrolidine and its derivatives in a one-pot, tandem procedure, showing the chemical versatility of 1-methylpyrrolidine structures in catalytic processes Field, Messerle, & Wren, 2003.

  • Crystallography and Molecular Structure : Research by Dega-Szafran et al. (2020) on N-methylpyrrolidine betaine aggregation with p-hydroxybenzoic acid revealed insights into the molecular geometry and hydrogen-bonding interactions, contributing to our understanding of the structural characteristics of 1-methylpyrrolidine derivatives Dega-Szafran et al., 2020.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-methylpyrrolidine-3-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h5H,2-4H2,1H3,(H3,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWOAPNWTWIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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